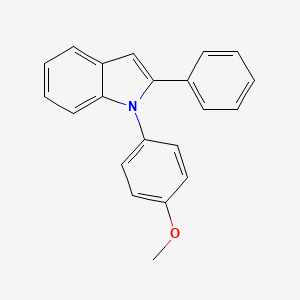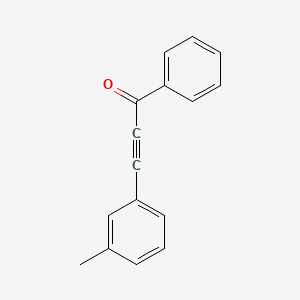![molecular formula C15H11FN2O4S B14120112 N-(4-ethynylphenyl)-N'-[4-[(fluorosulfonyl)oxy]phenyl]-Urea](/img/structure/B14120112.png)
N-(4-ethynylphenyl)-N'-[4-[(fluorosulfonyl)oxy]phenyl]-Urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethynylphenyl)-N’-[4-[(fluorosulfonyl)oxy]phenyl]-Urea is a synthetic organic compound that features both ethynyl and fluorosulfonyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethynylphenyl)-N’-[4-[(fluorosulfonyl)oxy]phenyl]-Urea typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst.
Introduction of the Fluorosulfonyl Group: The fluorosulfonyl group can be introduced through sulfonylation reactions, where a sulfonyl chloride reacts with a phenol derivative.
Urea Formation: The final step involves the reaction of the intermediate compounds with isocyanates or carbamates to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(4-ethynylphenyl)-N’-[4-[(fluorosulfonyl)oxy]phenyl]-Urea can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group could yield aldehydes or ketones, while substitution reactions could introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique functional groups.
Industry: Use in the development of advanced materials with specific properties.
作用機序
The mechanism of action of N-(4-ethynylphenyl)-N’-[4-[(fluorosulfonyl)oxy]phenyl]-Urea would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and fluorosulfonyl groups could play a role in these interactions by forming covalent bonds or participating in hydrogen bonding.
類似化合物との比較
Similar Compounds
N-(4-ethynylphenyl)-N’-[4-[(methylsulfonyl)oxy]phenyl]-Urea: Similar structure but with a methylsulfonyl group instead of a fluorosulfonyl group.
N-(4-ethynylphenyl)-N’-[4-[(chlorosulfonyl)oxy]phenyl]-Urea: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group.
Uniqueness
N-(4-ethynylphenyl)-N’-[4-[(fluorosulfonyl)oxy]phenyl]-Urea is unique due to the presence of the fluorosulfonyl group, which can impart different chemical reactivity and biological activity compared to similar compounds with other sulfonyl groups.
特性
分子式 |
C15H11FN2O4S |
|---|---|
分子量 |
334.3 g/mol |
IUPAC名 |
1-ethynyl-4-[(4-fluorosulfonyloxyphenyl)carbamoylamino]benzene |
InChI |
InChI=1S/C15H11FN2O4S/c1-2-11-3-5-12(6-4-11)17-15(19)18-13-7-9-14(10-8-13)22-23(16,20)21/h1,3-10H,(H2,17,18,19) |
InChIキー |
CSICNMZLLBJCHO-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OS(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


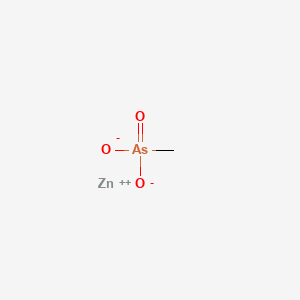
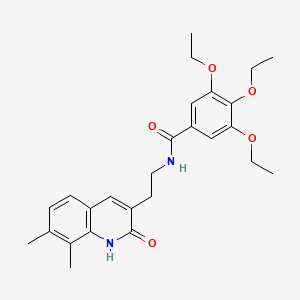
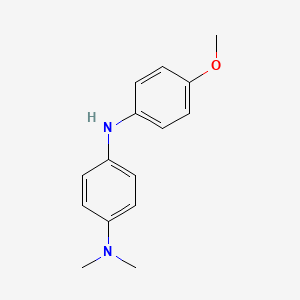
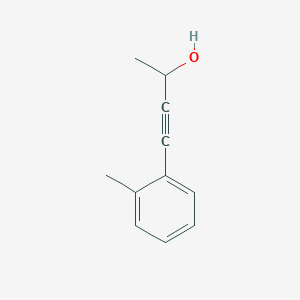
![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120069.png)
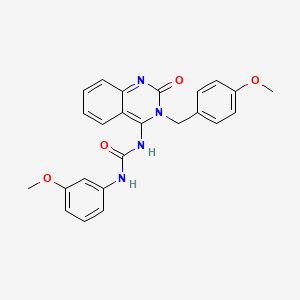
![2-[(3,4-difluorobenzyl)sulfanyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B14120084.png)
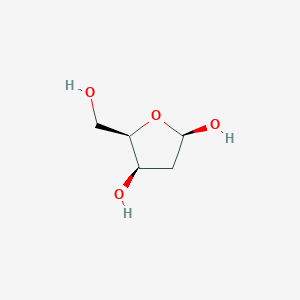

![[(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea](/img/structure/B14120106.png)
![Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester](/img/structure/B14120119.png)
